molecular formula C14H16Cl2N2S B13965843 4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole hydrochloride

4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole hydrochloride

Katalognummer: B13965843
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: WENGVYGNYDHHJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl and a thiazolyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride typically involves the reaction of 4-(2-chlorophenyl)-2-thiazolylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Wirkmechanismus

The mechanism of action of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride is unique due to the presence of both a 2-chlorophenyl and a thiazolyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H16Cl2N2S

Molekulargewicht

315.3 g/mol

IUPAC-Name

4-(2-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C14H15ClN2S.ClH/c15-12-4-2-1-3-11(12)13-9-18-14(17-13)10-5-7-16-8-6-10;/h1-4,9-10,16H,5-8H2;1H

InChI-Schlüssel

WENGVYGNYDHHJY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.